molecular formula C15H14O2 B3010025 3',4'-Dimethylbiphenyl-3-carboxylic acid CAS No. 728919-21-9

3',4'-Dimethylbiphenyl-3-carboxylic acid

Cat. No. B3010025
CAS RN: 728919-21-9
M. Wt: 226.275
InChI Key: QCNROSMDZFNPPB-UHFFFAOYSA-N
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Description

3',4'-Dimethylbiphenyl-3-carboxylic acid is a chemical compound that is structurally related to biphenyls, which are compounds consisting of two benzene rings connected by a single bond. The presence of methyl groups and a carboxylic acid group in the compound suggests that it may have unique physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of compounds related to this compound can be complex, involving multiple steps and various chemical reactions. For instance, the preparation of mono- and diacetyl 4,4'-dimethylbiphenyl and their corresponding carboxylic acids involves shape-selective acetylation using anhydrous aluminum chloride as a catalyst, followed by oxidation to yield the carboxylic acids . Similarly, the synthesis of related compounds like 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives involves a multi-step procedure starting from 3,4-dimethoxyacetophenone .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been studied using various techniques, including X-ray diffraction and quantum chemical calculations. For example, the crystal structure of 4,4'-dimethylbiphenyl-2,2'-dicarboxylic acid reveals hydrogen-bonded trimers and specific dihedral angles between the benzene rings and the carboxyl groups . These structural features can significantly influence the physical and chemical properties of the compound.

Chemical Reactions Analysis

The chemical reactions involving compounds like this compound can lead to various products depending on the reaction conditions. Photooxidation studies of dimethylbiphenyls in natural seawater have shown that the photooxidation process mainly occurs on the benzene ring side chains, leading to successive oxidation states of methyl substituents . This indicates that the compound may undergo similar photochemical degradation under environmental conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For instance, the study of 4-methylthiadiazole-5-carboxylic acid using density functional theory revealed insights into its electronic structure, spectral features, hydrogen bonding, and solvent effects . These properties are crucial for understanding the behavior of the compound in different environments and for potential applications in various fields.

Scientific Research Applications

  • Synthesis and Reactivity Studies :

    • Mono- and di-acetylation of 4,4′-dimethylbiphenyl, a compound closely related to 3',4'-Dimethylbiphenyl-3-carboxylic acid, has been studied using Friedel-Crafts acetylation. This process, involving Lewis acid catalysis, is significant for the synthesis of various dimethylbiphenyl derivatives (Titinchi, Kamounah, & Abbo, 2007).
  • Photochemical Applications :

    • Photooxidation of dimethylbiphenyls in natural seawater has been studied, highlighting the transformation of these compounds into carboxylic acids and other oxidation products under UV irradiation, which is relevant for understanding the environmental fate of such compounds (Anba-Lurot, Guiliano, Doumenq, & Mille, 1995).
  • Bioimaging and Sensor Development :

    • A study explored the development of a fluorescence turn-on chemosensor for the detection of Al(3+) ions in living cells. The research utilized a compound structurally similar to this compound, demonstrating its potential in bioimaging and analytical chemistry (Gui et al., 2015).
  • Material Science and Gas Adsorption :

    • In material science, research has been conducted on the construction of charged metal-organic frameworks using tetracarboxylic acids, similar in structure to this compound. These frameworks show promise for selective gas adsorption, which is vital in environmental and industrial applications (Sen et al., 2014).
  • Pharmacological Research :

    • Although excluded from the focus of this summary, it's worth noting that derivatives of dimethylbiphenyl carboxylic acids have been studied for their cytotoxic activities, indicating potential pharmacological applications.

properties

IUPAC Name

3-(3,4-dimethylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-6-7-13(8-11(10)2)12-4-3-5-14(9-12)15(16)17/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNROSMDZFNPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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